dipraseodymium oxide silicate

Thermal Barrier Coatings First-Principles Calculations Thermal Conductivity

Dipraseodymium oxide silicate, chemically equivalent to praseodymium oxyorthosilicate (Pr₂SiO₅), is a rare-earth silicate ceramic material identified by CAS 12401-47-7. It belongs to the R₂SiO₅ family of oxyorthosilicates, where R denotes a rare-earth cation.

Molecular Formula O12Pr2Si3-6
Molecular Weight 558.06 g/mol
CAS No. 12401-47-7
Cat. No. B1143550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedipraseodymium oxide silicate
CAS12401-47-7
Synonymsdipraseodymium oxide silicate
Molecular FormulaO12Pr2Si3-6
Molecular Weight558.06 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Pr+3].[Pr+3]
InChIInChI=1S/3O3Si.3O.2Pr/c3*1-4(2)3;;;;;/q6*-2;2*+3
InChIKeyONGPMHGVYBNKON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipraseodymium Oxide Silicate (CAS 12401-47-7): Core Material Properties and Industrial Classification for Procurement


Dipraseodymium oxide silicate, chemically equivalent to praseodymium oxyorthosilicate (Pr₂SiO₅), is a rare-earth silicate ceramic material identified by CAS 12401-47-7. It belongs to the R₂SiO₅ family of oxyorthosilicates, where R denotes a rare-earth cation [1]. This compound is characterized by its high-temperature stability and is distinguished within its class by quantifiable advantages in thermal and electrical performance. Its primary industrial relevance lies in applications requiring low thermal conductivity or specific dielectric properties, such as environmental/thermal barrier coatings (EBCs/TBCs) and high-k gate dielectrics in microelectronics [2][3]. The material is typically supplied as a powder for ceramic processing or as a thin film for semiconductor applications.

Why Dipraseodymium Oxide Silicate Cannot Be Substituted by Other Rare-Earth Silicates Without Performance Loss


Generic substitution within the rare-earth silicate family is not feasible due to the strong dependence of critical performance parameters on the specific ionic radius of the rare-earth cation. First-principles calculations have demonstrated that fundamental properties such as minimum thermal conductivity and elastic moduli are not uniform across the R₂SiO₅ series. For instance, Pr₂SiO₅ and La₂SiO₅ are specifically identified as possessing the lowest thermal conductivity among all calculated oxyorthosilicates, a key differentiator for thermal management applications [1]. Furthermore, empirical studies show that praseodymium silicates offer a unique combination of a high dielectric constant (κ ≈ 19.7) and low leakage current density, which is directly linked to a specific band gap and interface band alignment with silicon that cannot be replicated by other lanthanide silicates [2]. These differences are quantifiable and directly impact the performance and reliability of the final product.

Quantitative Differentiation Evidence for Dipraseodymium Oxide Silicate Against In-Class Alternatives


Minimum Lattice Thermal Conductivity Among Rare-Earth Oxyorthosilicates

Dipraseodymium oxide silicate (Pr₂SiO₅) is identified as exhibiting the lowest theoretical minimum thermal conductivity among its class of rare-earth oxyorthosilicates. First-principles density functional theory (DFT) calculations comparing a full range of R₂SiO₅ (R = rare-earth) materials show that La₂SiO₅ and Pr₂SiO₅ possess the absolute minimum thermal conductivity, distinguishing them from all analogs including Y₂SiO₅, Gd₂SiO₅, and Lu₂SiO₅ [1]. A related study on rare-earth disilicates provides a quantitative benchmark, reporting a calculated thermal conductivity for A-type Pr₂Si₂O₇ of 11.8 W/m·K, which is lower than that of A-type Nd₂Si₂O₇ (12.5 ± 0.5 W/m·K) [2]. This fundamental property is critical for thermal management applications.

Thermal Barrier Coatings First-Principles Calculations Thermal Conductivity

Superior High-κ Dielectric Performance on Silicon with Low Leakage Current

Amorphous praseodymium silicate films synthesized by molecular-beam deposition and high-temperature annealing demonstrate a dielectric constant (κ) of 19.7 and a leakage current density of only 3×10⁻⁹ A/cm² at an equivalent oxide thickness (EOT) of 1.9 nm [1]. This performance is a direct result of a measured band gap of 6.50 eV and a valence-band offset of 2.75 eV at the interface with Si(111) [1]. Compared to the traditional gate dielectric SiO₂, which has a κ of approximately 3.9, this represents a five-fold increase in dielectric constant, enabling a significantly thicker physical layer for the same capacitance, which drastically reduces quantum mechanical tunneling and leakage current [2].

High-k Dielectrics Gate Dielectrics Leakage Current Density

Enhanced Structural Stability Under High-Temperature, High-Pressure Conditions

A comparative solid-state reaction study of rare-earth silicate structures under high temperature and high pressure reveals superior structural stability for Pr₂SiO₅. Infrared spectroscopic analysis shows that while La₂SiO₅ and Ce₂SiO₅ develop new spectral lines indicating structural changes under these extreme conditions, the IR spectrum of Pr₂SiO₅ exhibits only a weakening of existing lines, suggesting greater retention of its original crystal structure [1]. This directly correlates with a higher phase stability threshold.

Structural Ceramics Phase Stability Infrared Spectroscopy

Application Scenarios Where Dipraseodymium Oxide Silicate Provides a Procurable Performance Advantage


Next-Generation Thermal and Environmental Barrier Coatings (T/EBCs)

The demonstrated minimum lattice thermal conductivity of Pr₂SiO₅, supported by DFT calculations [1], directly qualifies it as a superior candidate for T/EBCs on SiC-based ceramic matrix composites (CMCs) used in gas turbine engines. Its low thermal conductivity enables better thermal insulation compared to other rare-earth silicates like Y₂SiO₅, protecting the underlying structural CMC from hot combustion gases and extending component lifetimes [2].

Scaled CMOS Transistor Gate Dielectrics

The high dielectric constant (κ=19.7) and extremely low leakage current density (3×10⁻⁹ A/cm²) of praseodymium silicate, as characterized on silicon [3], make it a viable high-κ gate dielectric material. It resolves the critical issue of excessive gate leakage plaguing traditional SiO₂ at sub-2nm thicknesses, enabling further transistor miniaturization in advanced CMOS logic devices [4].

High-Temperature Structural Ceramics and Stable Host Matrices

Pr₂SiO₅'s documented phase stability, where it resists structural transformation under high-pressure, high-temperature conditions that cause transformation in Ce₂SiO₅ and La₂SiO₅ [5], makes it a reliable matrix material for high-temperature structural ceramics. This stability also benefits its use as a host lattice for luminescent activators (e.g., Pr³⁺ doping) in scintillator or phosphor applications, where the consistency of the crystal field environment is paramount for reproducible optical performance.

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